Urea, 1,1'-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-
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Overview
Description
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of urea groups, nitroso groups, and chloroethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) typically involves the reaction of urea derivatives with chloroethyl and nitroso compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for various applications.
Chemical Reactions Analysis
Types of Reactions
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) undergoes several types of chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro compounds.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso groups can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitroso and chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1,1’-(dithiodi-p-phenylene)bis[3-(2-chloroethyl)- (8CI)
- Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-)
Uniqueness
Urea, 1,1’-dithiodiethylenebis(3-(2-chloroethyl)-1-nitroso-) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions and applications, making it valuable in various fields of research and industry.
Properties
CAS No. |
77456-14-5 |
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Molecular Formula |
C10H18Cl2N6O4S2 |
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-[2-[2-[2-chloroethylcarbamoyl(nitroso)amino]ethyldisulfanyl]ethyl]-1-nitrosourea |
InChI |
InChI=1S/C10H18Cl2N6O4S2/c11-1-3-13-9(19)17(15-21)5-7-23-24-8-6-18(16-22)10(20)14-4-2-12/h1-8H2,(H,13,19)(H,14,20) |
InChI Key |
MCJTWBSHHKUHDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)NC(=O)N(CCSSCCN(C(=O)NCCCl)N=O)N=O |
Origin of Product |
United States |
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